(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Description

Chemical Identity and Significance

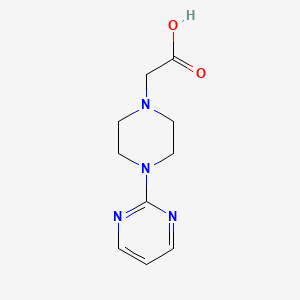

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is a heterocyclic organic compound with the molecular formula C₁₀H₁₄N₄O₂ and a molecular weight of 222.24 grams per mole. The compound is registered under the Chemical Abstracts Service number 244255-92-3 and is known by several synonymous names including 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetic acid and [4-(2-pyrimidinyl)-1-piperazinyl]acetic acid. The structural architecture of this compound features a piperazine ring system connected to a pyrimidine moiety through the nitrogen atom at position 4 of the piperazine ring, with an acetic acid group attached to the nitrogen atom at position 1 of the piperazine ring.

The compound's significance in pharmaceutical chemistry stems from its unique structural features that combine both basic and acidic functionalities. The piperazine nitrogen atoms contribute basic character to the molecule, while the carboxylic acid group provides acidic properties. This dual nature enables the compound to interact with various biological targets through multiple binding mechanisms, making it particularly valuable in drug design and development initiatives. The pyrimidine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms, is prevalent in numerous biologically active compounds and pharmaceutical agents.

Table 1: Fundamental Chemical Properties of this compound

The structural complexity of this compound is reflected in its International Union of Pure and Applied Chemistry name: 2-(4-pyrimidin-2-ylpiperazin-1-yl)acetic acid. The compound's Simplified Molecular Input Line Entry System notation is C1CN(CCN1CC(=O)O)C2=NC=CC=N2, which provides a linear representation of its three-dimensional structure. The International Chemical Identifier key for this compound is JZZFCZQYRLBPPQ-UHFFFAOYSA-N, serving as a unique digital fingerprint for computational chemistry applications.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader research initiatives focused on piperazine-containing pharmaceutical compounds during the late twentieth century. Historical documentation indicates that compounds containing pyrimidine-piperazine structural motifs gained prominence following the successful development of buspirone, an anxiolytic medication that incorporates a pyrimidin-2-ylpiperazine core structure. The compound serves as a crucial intermediate in the synthesis of gepirone, another anxiolytic agent, demonstrating its practical importance in pharmaceutical manufacturing processes.

Research into pyrimidine-piperazine hybrid molecules intensified during the 1980s and 1990s as pharmaceutical chemists recognized the therapeutic potential of these structural combinations. The compound 1-(pyrimidin-2-yl)piperazine, which serves as a precursor to this compound, was first synthesized and characterized during this period. The scientific literature from 1988 documented synthesis strategies for related compounds, including the use of N-bromobutyl phthalimide in conjunction with 1-(pyrimidin-2-yl)piperazine to generate intermediates that could be further modified to produce acetic acid derivatives.

The compound's discovery as a specific entity can be traced to medicinal chemistry programs aimed at developing novel central nervous system active agents. Patent literature from the 1990s describes various 4-(2-pyrimidinyl)-1-piperazinyl heterocyclic carbonyl derivatives, indicating systematic exploration of structural modifications around the core pyrimidine-piperazine framework. These research efforts were driven by the need to identify compounds with improved pharmacological profiles compared to existing therapeutic agents.

Table 2: Historical Development Timeline

| Time Period | Development Milestone | Significance |

|---|---|---|

| 1980s | Initial pyrimidine-piperazine research | Foundation for structural motif exploration |

| 1988 | Documented synthesis methods | Establishment of synthetic pathways |

| 1990s | Patent applications filed | Recognition of therapeutic potential |

| 2000s | Characterization studies | Detailed chemical property determination |

Position in Heterocyclic Chemistry Research

This compound occupies a significant position within the broader field of heterocyclic chemistry research, particularly in the context of medicinal chemistry applications. The compound exemplifies the strategic combination of multiple heterocyclic systems to achieve desired pharmacological properties, a principle that has become fundamental to modern drug design methodologies. The presence of both pyrimidine and piperazine rings within a single molecular framework demonstrates the concept of hybrid molecule design, where individual pharmacophoric elements are combined to create compounds with enhanced or novel biological activities.

The pyrimidine component of the molecule places it within the category of six-membered nitrogen-containing heterocycles, which represent one of the most extensively studied classes of compounds in pharmaceutical research. Pyrimidine derivatives have demonstrated diverse biological activities including antimicrobial, anticancer, and central nervous system effects. The systematic exploration of pyrimidine-containing compounds has led to the development of numerous clinically significant medications, positioning this compound within this successful therapeutic paradigm.

The piperazine moiety contributes additional pharmacological relevance to the compound's profile. Piperazine-based structures are prevalent in pharmaceutical chemistry due to their favorable pharmacokinetic properties and their ability to serve as linking groups between different pharmacophoric elements. Recent research has demonstrated that piperazine derivatives exhibit significant antimicrobial activity, with studies showing effectiveness against both gram-positive and gram-negative bacterial strains. The combination of piperazine with pyrimidine in this compound represents a rational approach to drug design that leverages the beneficial properties of both heterocyclic systems.

Contemporary research in heterocyclic chemistry has increasingly focused on the development of hybrid molecules that incorporate multiple bioactive structural elements. This compound serves as an exemplary model for this approach, demonstrating how careful structural design can yield compounds with potential therapeutic applications. The compound's position as an intermediate in the synthesis of gepirone further underscores its practical importance in pharmaceutical manufacturing, where efficient synthetic routes to bioactive compounds are essential for commercial viability.

Table 3: Heterocyclic Components and Their Contributions

| Structural Component | Ring System | Contribution to Activity | Research Applications |

|---|---|---|---|

| Pyrimidine | Six-membered diazine | Antimicrobial, central nervous system activity | Drug development, receptor binding studies |

| Piperazine | Six-membered diamine | Pharmacokinetic enhancement, linking function | Pharmaceutical formulation, bioavailability improvement |

| Acetic acid | Carboxylic acid | Solubility modification, metabolic recognition | Drug delivery, pharmacokinetic optimization |

Properties

IUPAC Name |

2-(4-pyrimidin-2-ylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-9(16)8-13-4-6-14(7-5-13)10-11-2-1-3-12-10/h1-3H,4-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZFCZQYRLBPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589409 | |

| Record name | [4-(Pyrimidin-2-yl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244255-92-3 | |

| Record name | [4-(Pyrimidin-2-yl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 4-(Pyrimidin-2-yl)piperazine with Haloacetic Acid Derivatives

One common approach involves the nucleophilic substitution of 4-(pyrimidin-2-yl)piperazine with haloacetic acid derivatives (e.g., chloroacetic acid or its esters). This method proceeds as follows:

- Reactants : 4-(pyrimidin-2-yl)piperazine and chloroacetic acid or chloroacetate esters.

- Reaction conditions : Typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) to enhance nucleophilicity.

- Base : A tertiary amine base such as triethylamine or N-methylmorpholine is employed to neutralize the acid formed and promote substitution.

- Temperature : Mild heating (20–60°C) is often sufficient to drive the reaction to completion.

- Outcome : The nucleophilic nitrogen of the piperazine attacks the electrophilic carbon of the haloacetic acid derivative, forming the this compound structure.

This method is favored due to its straightforwardness and the availability of starting materials. It can be optimized to avoid over-alkylation or side reactions by controlling stoichiometry and reaction time.

Acylation Using Acetic Acid Derivatives

An alternative preparation involves acylation of the piperazine nitrogen with activated acetic acid derivatives such as acetic anhydride or acetyl chlorides:

- Procedure : The 4-(pyrimidin-2-yl)piperazine is reacted with acetic anhydride or acetyl chloride in an apolar solvent like dichloromethane or toluene.

- Base : Tertiary amines (e.g., triethylamine) serve as bases to scavenge generated HCl.

- Temperature : Reactions are preferably conducted at 0–25°C, often around room temperature (20–25°C) to control reaction rates and product purity.

- Advantages : This method can provide high yields and purity, especially when followed by suitable work-up procedures.

Although this approach is more commonly used for acylation with longer-chain acid derivatives in related compounds, it can be adapted for acetic acid derivatives with careful control.

Ring-Opening and Functionalization of Spiranic Precursors

Recent advances in heterocyclic synthesis have employed spiranic intermediates for the efficient preparation of pyrimidinyl-piperazine derivatives:

- Starting material : 8-(pyrimidin-2-yl)-5,8-diazaspirodecan-5-ium bromide.

- Reaction : Selective ring-opening of the spiranic structure using nitrogen nucleophiles such as di-tert-butyl iminodicarboxylate or trifluoroacetamide.

- Conditions : Conducted in apolar aprotic solvents (e.g., xylene) at elevated temperatures (80–145°C) in the presence of bases like potassium tert-butoxide.

- Work-up : Acid-base extraction yields the intermediate 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine, which can be further converted to acetic acid derivatives.

- Benefits : This method offers high yields (~99%) and scalability without significant by-products, making it suitable for industrial synthesis.

While this approach is more complex, it enables access to functionalized piperazine derivatives with high purity and efficiency.

Comparative Data Table of Preparation Methods

Detailed Research Findings

The acylation method at mild temperatures (20–25°C) using propionic acid derivatives and tertiary amine bases has been demonstrated to yield related pyrimidinyl-piperazine compounds in over 95% yield with high purity, avoiding chromatography purification steps. This suggests similar conditions are applicable for acetic acid derivatives, emphasizing the importance of solvent polarity and base selection for optimal reaction control.

The spiranic ring-opening approach provides a robust industrial-scale synthesis route for pyrimidinyl-piperazine intermediates, with subsequent conversion to acetic acid derivatives possible through established functional group transformations. The use of apolar aprotic solvents (xylene) and bases like potassium tert-butoxide at elevated temperatures ensures high conversion and purity.

Alkylation reactions with haloacetic acid derivatives remain a classical and widely used method, though care must be taken to control reaction parameters to minimize side reactions and ensure selective mono-substitution.

Chemical Reactions Analysis

Types of Reactions

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is widely used in scientific research due to its versatile chemical structure. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or bind to receptors in the nervous system, affecting neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic Acid

- Structure : Replaces the pyrimidine ring with a pyridine ring.

- Molecular Formula : C₁₁H₁₄N₃O₂.

- Key Differences :

- Electronic Properties : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens) alters electron distribution, affecting hydrogen bonding and receptor binding .

- Biological Activity : Pyridine derivatives often exhibit distinct CNS activity compared to pyrimidine-based compounds, which may enhance specificity for serotonin or dopamine receptors .

2.1.2 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Incorporates an Fmoc (fluorenylmethoxycarbonyl) protecting group.

- Molecular Formula : C₂₁H₂₁N₃O₄.

- Key Differences :

2.1.3 2-(4-Formylpiperazin-1-yl)acetic Acid

- Structure : Substitutes the pyrimidine ring with a formyl group.

- Molecular Formula : C₇H₁₂N₂O₃.

- Key Differences :

Pharmacologically Relevant Analogues

2.2.1 [[2-Oxo-2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic Acid

- Structure: Adds a phenylaminoethyl ketone group.

- Molecular Formula : C₁₈H₂₁N₅O₃.

- Key Differences: Lipophilicity: Increased logP due to the phenyl group, enhancing membrane permeability but reducing aqueous solubility .

2.2.2 1-[6-(4-Imidazol-1-yl-phenoxy)-5-nitro-pyrimidin-4-yl]-piperidine-4-carboxylic Acid Ethyl Ester

- Structure: Features a nitro group and imidazole-substituted phenoxy moiety.

- Molecular Formula : C₂₁H₂₂N₆O₅.

- Toxicity: Nitro groups are associated with higher mutagenic risk compared to acetic acid derivatives .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is a heterocyclic compound with significant biological activity, particularly in the fields of proteomics and medicinal chemistry. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant data and case studies.

Overview

- Chemical Structure : The compound has a molecular formula of C10H14N4O2 and a molecular weight of 222.25 g/mol.

- Role in Research : It is primarily utilized in proteomics research, where it interacts with various biomolecules, influencing their functions and stability .

Target Interactions

This compound acts on several biological targets, including:

- Enzymes : It can inhibit or activate enzymes based on its binding affinity to specific sites.

- Receptors : Preliminary studies suggest interactions with serotonin receptors, indicating potential antidepressant-like properties .

Biochemical Pathways

The compound influences multiple biochemical pathways:

- Cell Signaling : Alters signaling pathways that regulate gene expression and metabolic processes.

- Gene Expression : Affects the transcription of genes involved in various cellular functions, leading to changes in metabolism .

Cellular Effects

Studies have demonstrated that this compound can:

- Modulate cell viability and proliferation.

- Induce apoptosis in cancer cell lines, particularly through the activation of caspases and PARP cleavage .

Case Study: Cancer Cell Lines

In a study involving human breast cancer cells (MCF-7), the compound exhibited significant cytotoxicity with an IC50 value of approximately 18 μM. It was shown to enhance PARP1 cleavage and increase phosphorylation of H2AX, crucial markers for DNA damage response .

Comparative Analysis

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Structure | Moderate to significant efficacy against cancer cells | 18 μM |

| Olaparib | Structure | PARP inhibitor for cancer therapy | 57.3 μM |

This table illustrates the comparative efficacy of this compound against established cancer therapeutics like Olaparib.

Research Applications

The compound has diverse applications across various fields:

- Medicinal Chemistry : Investigated for its potential as a therapeutic agent in treating neurological disorders and cancers.

- Proteomics : Utilized to study enzyme inhibition and receptor binding, aiding in understanding complex biological systems.

- Material Science : Employed in synthesizing materials with specific chemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.